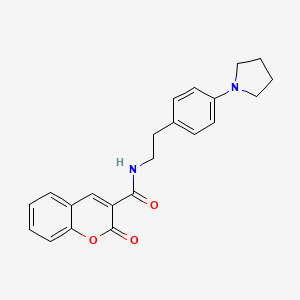

2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-21(19-15-17-5-1-2-6-20(17)27-22(19)26)23-12-11-16-7-9-18(10-8-16)24-13-3-4-14-24/h1-2,5-10,15H,3-4,11-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVACKNSUFXIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide is a chromene derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide is , with a molecular weight of approximately 330.39 g/mol. The structure features a chromene backbone, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that derivatives of chromene compounds often exhibit significant anticancer properties. For instance, studies have shown that similar chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and survival.

A notable study utilized the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of related compounds on lung cancer cell lines, revealing promising results for chromene derivatives in inhibiting tumor cell growth .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.

In vitro assays have demonstrated that some chromene derivatives can effectively inhibit AChE and BChE, with IC50 values indicating their potency in micromolar ranges .

Anti-inflammatory Properties

Chromene derivatives are also noted for their anti-inflammatory effects. Studies have shown that they can reduce inflammation markers in various models, potentially through the inhibition of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory disorders.

Case Studies

- Anticancer Activity : A study involving a series of chromene derivatives reported that certain compounds displayed IC50 values as low as 0.64 µM against AChE, indicating strong inhibitory activity . These findings support further exploration into their use as anticancer agents.

- Cholinesterase Inhibition : Another study highlighted the synthesis of various chromene derivatives that demonstrated selective inhibition against cholinesterases, with some compounds showing inhibition percentages ranging from 55% to 70% .

Comparison with Similar Compounds

Phenethyl Substituents

- Target Compound vs.

Target Compound vs. Compound e11 ():

Compound e11 uses a thiourea linker to incorporate pyrrolidine, enabling hydrogen bonding with hCA IX. The target compound’s direct phenethyl-pyrrolidine linkage lacks this linker but retains the pyrrolidine moiety, suggesting possible affinity for similar targets with altered potency .

Heterocyclic Modifications

- Piperazine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.